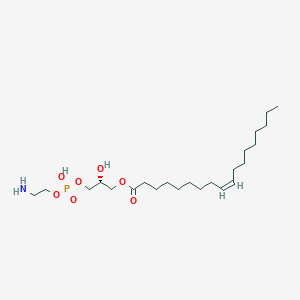

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

Le 1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphatidylethanolamine est un lysophospholipide naturel et un analogue du lysophosphatidylethanolamine plasmalogène . C'est un composé zwitterionique obtenu par le transfert d'un proton du groupe amino vers le groupe phosphate . Ce composé est connu pour son rôle dans divers processus biologiques, notamment la signalisation cellulaire et la dynamique des membranes .

Méthodes De Préparation

Le 1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphatidylethanolamine peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide oléique avec le phosphatidylethanolamine dans des conditions spécifiques . La réaction nécessite généralement un catalyseur et est effectuée sous protection d'azote pour éviter l'oxydation . Les méthodes de production industrielle impliquent souvent l'extraction et la purification du composé à partir de sources naturelles, telles que les tissus animaux .

Analyse Des Réactions Chimiques

Le 1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphatidylethanolamine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent se produire avec des réactifs tels que les halogènes ou les agents alkylants.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants tels que le chloroforme et le méthanol, et des températures de réaction allant de la température ambiante à 100 °C . Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits du composé d'origine .

Applications De Recherche Scientifique

Biological Research

Cell Signaling

Oleoyl-PE is known to activate lysophosphatidic acid receptors, leading to increased intracellular calcium levels. This mechanism is crucial in various cellular responses, including proliferation and migration. Studies have shown that it can influence multiple signaling pathways, making it a valuable tool in research on cell behavior and function.

Neuroprotective Effects

Research indicates that Oleoyl-PE can protect neuronal cells from oxidative stress, which may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory pathways further supports its potential use in treating conditions characterized by neuroinflammation.

Inflammatory Response Modulation

Oleoyl-PE has been shown to modulate inflammatory responses, suggesting its potential application in the treatment of inflammatory diseases such as arthritis and colitis. This property is particularly relevant in developing new anti-inflammatory therapies.

Pharmaceutical Applications

Drug Delivery Systems

The compound is utilized in the formulation of lipid-based drug delivery systems. Its amphiphilic nature allows it to form liposomes, which can encapsulate drugs and facilitate their delivery to target cells . This application is critical in the development of novel therapeutics, including mRNA vaccines and cancer therapies.

Therapeutic Agents

Due to its biological activities, Oleoyl-PE has potential therapeutic applications in treating various conditions, including metabolic disorders and cancer. Its role in promoting cell proliferation and migration makes it a candidate for further investigation in cancer biology.

Industrial Applications

Cosmetic Industry

Oleoyl-PE is also used as an ingredient in cosmetic formulations due to its ability to enhance skin permeability and improve the delivery of active ingredients. Its biocompatibility makes it suitable for use in topical products aimed at improving skin health.

Research Findings and Case Studies

Numerous studies have investigated the effects of Oleoyl-PE in various contexts:

- Neuronal Cell Studies : Research has demonstrated that Oleoyl-PE can enhance neuronal survival under oxidative stress conditions, indicating its protective role against neurodegeneration.

- Anti-inflammatory Properties : In vitro studies have shown that Oleoyl-PE can reduce pro-inflammatory cytokine production, supporting its potential use as an anti-inflammatory agent.

- Cancer Cell Migration : Investigations into cancer biology have revealed that Oleoyl-PE promotes the migration of certain cancer cell types, suggesting its involvement in tumor progression.

Mécanisme D'action

The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine involves its interaction with specific molecular targets and pathways. It induces transient increases in intracellular calcium levels by activating lysophosphatidic acid receptors . This activation leads to downstream signaling events that modulate various cellular processes, including inflammation and metabolism .

Comparaison Avec Des Composés Similaires

Le 1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphatidylethanolamine peut être comparé à d'autres lysophospholipides similaires, tels que :

1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphate : Ce composé contient également un groupe oléoyle, mais diffère par sa structure de groupe phosphate.

1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphocholine : Structure similaire, mais contient un groupe choline au lieu de l'éthanolamine.

La spécificité du 1-Oléoyl-2-hydroxy-sn-glycéro-3-phosphatidylethanolamine réside dans son interaction spécifique avec les récepteurs de l'acide lysophosphatidique et son rôle dans la modulation des niveaux de calcium intracellulaires .

Activité Biologique

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (commonly referred to as Oleoyl-PE) is a lysophospholipid that plays a significant role in various biological processes. This compound is an analog of phosphatidylethanolamine (PE) and is characterized by its unsaturated fatty acid chain, which influences its biological activity, particularly in cell signaling and membrane dynamics.

- Chemical Formula : CHNOP

- Molecular Weight : 479.6 g/mol

- CAS Number : 89576-29-4

- InChI Key : PYVRVRFVLRNJLY-MZMPXXGTSA-N

This compound exerts its biological effects primarily through the following mechanisms:

- Cell Signaling : It is known to activate lysophosphatidic acid receptors, leading to increased intracellular calcium levels. This mechanism is crucial in various cellular responses, including proliferation and migration .

- Membrane Dynamics : As a component of cell membranes, Oleoyl-PE influences membrane fluidity and permeability, which are essential for cellular function and communication .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies indicate that Oleoyl-PE can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

- Inflammatory Response Modulation : Research shows that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Cellular Proliferation and Migration : It has been implicated in promoting cell proliferation and migration, which is particularly relevant in cancer biology .

Research Findings and Case Studies

Several studies have investigated the effects of this compound in vitro and in vivo:

- Neuronal Cell Studies :

- Anti-inflammatory Properties :

- Cancer Cell Migration :

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Mechanism of Action | Biological Activity |

|---|---|---|---|

| Oleoyl-PE | 479.6 g/mol | Activates LPA receptors | Neuroprotection, Anti-inflammatory |

| Phosphatidylethanolamine (PE) | 721.0 g/mol | Membrane component | Cell signaling |

| Lysophosphatidic Acid (LPA) | 349.5 g/mol | Receptor activation | Cell proliferation |

Propriétés

Numéro CAS |

89576-29-4 |

|---|---|

Formule moléculaire |

C23H46NO7P |

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 |

Clé InChI |

PYVRVRFVLRNJLY-MZMPXXGTSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.